5-(Methanesulfonamidomethyl)furan-2-carboxylic acid
Overview
Description
5-(Methanesulfonamidomethyl)furan-2-carboxylic acid is a versatile chemical compound with the molecular formula C7H9NO5S and a molecular weight of 219.22 g/mol . It is known for its diverse applications in scientific research, including its potential as a catalyst, pharmaceutical intermediate, and precursor for synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonamidomethyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with methanesulfonamide under specific conditions. One common method includes the use of a furan-2-carboxylic acid derivative, which is reacted with methanesulfonamide in the presence of a suitable catalyst and solvent . The reaction conditions often involve moderate temperatures and controlled pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and enhances the overall yield .
Chemical Reactions Analysis
Types of Reactions
5-(Methanesulfonamidomethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
5-(Methanesulfonamidomethyl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Methanesulfonamidomethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological processes. The furan ring provides stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
5-(Methanesulfonamidomethyl)-2-methylfuran-3-carboxylic acid: This compound has a similar structure but with a methyl group at the 2-position of the furan ring.
5-(Methanesulfonamidomethyl)furan-3-carboxylic acid: Similar to the target compound but with the carboxylic acid group at the 3-position.
Uniqueness
5-(Methanesulfonamidomethyl)furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
5-(methanesulfonamidomethyl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5S/c1-14(11,12)8-4-5-2-3-6(13-5)7(9)10/h2-3,8H,4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAFCXGNXMLRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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